molecular formula C11H14ClNO3 B12991634 Methyl 5-amino-2-chloro-4-isopropoxybenzoate

Methyl 5-amino-2-chloro-4-isopropoxybenzoate

Cat. No.: B12991634
M. Wt: 243.68 g/mol
InChI Key: BDAPDTNBQKFHBO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-isopropoxybenzoate is an organic compound with the molecular formula C11H14ClNO3 This compound is characterized by the presence of an amino group, a chloro group, and an isopropoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-4-isopropoxybenzoate typically involves multiple steps:

    Starting Material: The synthesis often begins with 2-chloro-4-isopropoxybenzoic acid.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-amino-2-chloro-4-isopropoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

    Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxy or other substituted derivatives.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-isopropoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Methyl 5-amino-2-chloro-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.

    Methyl 5-amino-2-chloro-4-propoxybenzoate: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

Methyl 5-amino-2-chloro-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Biological Activity

Methyl 5-amino-2-chloro-4-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14ClNO3\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_3

This compound features a benzoate core with an amino group and a chlorine atom, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The mechanism primarily involves inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been established for several pathogens:
    • Escherichia coli: MIC = 4 µg/mL
    • Klebsiella pneumoniae: MIC = 2 µg/mL
    • Pseudomonas aeruginosa: MIC = 8 µg/mL
    • Acinetobacter baumannii: MIC = 0.5 µg/mL .

The compound's effectiveness varies significantly among different bacterial strains, highlighting the importance of structure-activity relationships in drug design.

Cytotoxicity Testing

Cytotoxicity assays using human liver cell lines (HepG2) demonstrated that this compound has a favorable safety profile. The following IC50 values were recorded:

  • LDH Assay : IC50 > 100 µM
  • MTS Assay : IC50 = 78 µM
  • FMC Assay : IC50 = 10.3 µM

These results indicate low cytotoxicity at therapeutic concentrations, suggesting that the compound does not pose significant risks to human cells under controlled conditions .

Genotoxicity and Mutagenicity

The compound was evaluated for genotoxic effects using the micronucleus test and the Ames test. Results showed no genotoxicity up to concentrations of 25 µM, indicating a lack of mutagenic potential against Salmonella typhimurium TA98 .

Case Study: Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound revealed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VISA). The compound demonstrated bacteriostatic effects at sub-MIC levels, suggesting potential for use in treating resistant infections .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds revealed that modifications in the alkoxy substituents significantly affect both potency and selectivity. For instance:

CompoundMIC (µg/mL)Cytotoxicity (IC50)
This compound0.5>100 µM
Benzothiazole derivative4<10 µM
Other benzamide derivativesVariableVariable

This table illustrates how structural variations influence biological activity and safety profiles, guiding further optimization in drug development .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 5-amino-2-chloro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3

InChI Key

BDAPDTNBQKFHBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)N

Origin of Product

United States

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